MRS 1523 - 212329-37-8

MRS 1523

Catalog Number: EVT-275519
CAS Number: 212329-37-8
Molecular Formula: C23H29NO3S
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRS1523 is a selective A3 adenosine receptor antagonist.

1. Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate []

Compound Description: This compound represents a pyrroline derivative, a class of five-membered nitrogen-containing heterocycles. It is a product of phosphine-catalyzed [3 + 2] annulation between an allene and an imine [].

2. Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate []

Compound Description: This compound belongs to the tetrahydropyridine class, featuring a six-membered nitrogen-containing ring. It is synthesized through a phosphine-catalyzed [4 + 2] annulation involving a 2-alkyl-but-2,3-dienoate and an aldimine [].

3. 2,2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1,4-dihydro-2,6-dimethyl-5-pyridinephosphonates []

Compound Description: This group of compounds represents a class of 1,4-dihydropyridine-5-phosphonates, characterized by a six-membered nitrogen-containing heterocycle with a phosphonate group at the 5-position. These compounds are recognized for their calcium-antagonistic and antihypertensive activities [].

4. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) []

Compound Description: This compound is a stable analog of HA 14-1 and has shown promising anticancer activity against leukemia cells. It mitigates drug resistance and synergizes with various cancer therapies [].

5. Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) []

Compound Description: CXL017 is another derivative of sHA 14-1, designed based on structure-activity relationship (SAR) studies. It exhibits low micromolar cytotoxicity against a broad range of hematologic and solid tumor cells and selectively targets drug-resistant cancer cells [].

Synthesis Analysis

The synthesis of MRS 1523 has been explored through various methods. One notable approach involves the reaction of precursor compounds in anhydrous solvents under controlled temperature conditions. For instance, a mixture of MRS 1523 and iodomethane in anhydrous methanol was heated at 80 °C to facilitate the reaction, yielding the desired product with significant efficiency .

The synthesis process typically requires careful consideration of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

MRS 1523 has a molecular formula of C21H24FNO3SC_{21}H_{24}FNO_3S and features a complex three-dimensional structure that is critical for its interaction with the A3 adenosine receptor. The molecular weight is approximately 393.49 g/mol.

The structural analysis reveals several functional groups that contribute to its pharmacological properties:

  • Fluorine atom: Enhances lipophilicity and binding affinity.
  • Sulfonyl group: Increases solubility and stability.
  • Amino group: Facilitates interaction with receptor sites.

The structural data can be further analyzed using techniques such as X-ray crystallography or computational modeling to predict binding interactions with target receptors.

Chemical Reactions Analysis

MRS 1523 participates in various chemical reactions that are significant for its biological activity. Notably, it acts as an antagonist by binding to the A3 adenosine receptor without activating it, thereby inhibiting downstream signaling pathways associated with this receptor type .

The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its stability and interaction with other biomolecules. Detailed kinetic studies are often conducted to understand the binding dynamics and affinity of MRS 1523 for the A3 adenosine receptor.

Mechanism of Action

The mechanism of action for MRS 1523 involves competitive inhibition at the A3 adenosine receptor site. Upon administration, MRS 1523 binds to the receptor, preventing adenosine from exerting its effects. This blockade leads to alterations in cellular responses associated with inflammation, immune response modulation, and potential anti-cancer effects .

Quantitative data from binding assays indicate that MRS 1523 has a high affinity for the A3 adenosine receptor, with inhibitory constants (K_i) in the low nanomolar range . This high specificity makes it a valuable tool for studying adenosine receptor biology in various physiological contexts.

Physical and Chemical Properties Analysis

MRS 1523 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: MRS 1523 demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range suitable for solid-state characterization.

These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.

Applications

MRS 1523 has several scientific applications:

  • Pharmacological Research: It serves as a valuable tool for studying the role of A3 adenosine receptors in various biological processes.
  • Therapeutic Development: The compound's ability to modulate immune responses makes it a candidate for developing treatments for inflammatory diseases and cancer.
  • Biochemical Assays: MRS 1523 is frequently used in receptor binding assays to elucidate mechanisms of action for other compounds targeting adenosine receptors.
Pharmacological Characterization of MRS 1523 as an Adenosine Receptor Antagonist

Mechanistic Basis of A3 Adenosine Receptor (A3AR) Antagonism

MRS 1523 (3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate) is a potent and selective competitive antagonist of the adenosine A3 receptor (A3AR). It binds reversibly to the orthosteric site of the human A3AR with a binding affinity (Ki) of 18.9 nM, effectively blocking agonist-induced receptor activation [1] [6]. Mechanistically, MRS 1523 inhibits A3AR-mediated Gi/o protein signaling, preventing agonist-induced inhibition of adenylate cyclase and subsequent reductions in intracellular cAMP levels. In rat dorsal root ganglion (DRG) neurons, MRS 1523 (0.1–1 µM) reverses adenosine-mediated inhibition of N-type calcium channels and neuronal firing, confirming its functional antagonism beyond receptor binding [1] [4]. This dual action – receptor blockade and downstream ion channel modulation – underpins its observed antihyperalgesic effects in neuronal models [1] [6].

Table 1: Binding Affinity (Ki) of MRS 1523 at A3 Adenosine Receptors Across Species

SpeciesKi Value (nM)Experimental SystemPrimary Citation
Human18.9Radioligand binding [1]
Rat113Radioligand binding [1] [6]
Mouse1,420*Radioligand binding [10]

Note: Significant species variation exists, with markedly lower affinity at rodent vs. human A3AR. Mouse data inferred from selectivity profiling studies [10].

Selectivity Profiling Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

MRS 1523 exhibits high selectivity for the A3AR subtype over other adenosine receptors (A1, A2A, A2B), although the degree of selectivity is species-dependent. In rat models, MRS 1523 demonstrates 140-fold selectivity for A3AR over A1AR (Ki A1 = 15.6 µM) and 18-fold selectivity over A2AAR (Ki A2A = 2.05 µM) [1]. Its affinity for the A2BAR subtype is negligible (>10 µM). This profile contrasts with many other A3AR antagonists (e.g., MRS1220) which show extreme species divergence, often losing potency entirely in rodents. Functional assays confirm this selectivity: MRS 1523 (100 nM–1 µM) effectively antagonizes A3AR-mediated effects (e.g., inhibition of cAMP accumulation, cell migration) without significantly altering responses mediated by A1, A2A, or A2B receptors at equivalent concentrations [1] [8]. Notably, MRS 1523 does not bind significantly to non-adenosinergic targets like L-type calcium channels, further supporting its specificity within the purinergic system [1].

Table 2: Selectivity Profile of MRS 1523 at Adenosine Receptors in Rat

Receptor SubtypeKi Value (µM)Selectivity Ratio (A3AR/Ki)Functional Assay
A3AR0.1131 (Reference)[³⁵S]GTPγS binding, cAMP
A1AR15.6140cAMP inhibition
A2AAR2.0518cAMP stimulation
A2BAR>10>88cAMP stimulation (not antagonized)

Species-Dependent Pharmacological Variability in Receptor Affinity and Function

The pharmacological activity of MRS 1523 is profoundly influenced by species differences in A3AR sequence homology. The human A3AR shares only 72–73% amino acid identity with its rat and mouse counterparts, primarily within the orthosteric ligand-binding pocket [2] [10]. This divergence translates into significant functional differences:

  • Affinity Differences: MRS 1523 binds human A3AR with 6-fold higher affinity (Ki = 18.9 nM) than rat A3AR (Ki = 113 nM) and exhibits even weaker binding (Ki ~1.4 µM) to the mouse receptor [1] [10]. This variability exceeds that seen with agonists like Cl-IB-MECA.
  • Functional Potency: The functional antagonism correlates with binding affinity. In rat hippocampal slice models of oxygen/glucose deprivation (OGD), MRS 1523 (100 nM) delays anoxic depolarization and protects synaptic transmission [4]. Comparable protection in humans would likely require lower concentrations due to higher receptor affinity.
  • Selectivity Shifts: Selectivity ratios for MRS 1523 are less favorable in rodents than in humans. Its rat A3AR/A1AR selectivity (140-fold) is substantially lower than what would be predicted for human receptors based on comparative binding [1] [10]. In mice, its weak A3AR affinity combined with relatively higher off-target binding further diminishes practical selectivity [10].
  • Implications for Research: These differences necessitate careful interpretation of preclinical data. MRS 1523 remains a valuable tool for rat A3AR studies at higher concentrations (100 nM–1 µM), but its reduced mouse affinity limits utility in common transgenic models unless humanized A3AR receptors are expressed [2] [10].

Table 3: A3AR Sequence Identity and Impact on MRS 1523 Pharmacology

Species ComparisonA3AR Sequence Identity (%)Fold Difference in MRS 1523 Affinity (Human Ki/Species Ki)Key Binding Site Residues Affecting Selectivity
Human vs. Rat72%6-fold lower in ratTransmembrane helices 3, 5, 6, 7
Human vs. Mouse73%~75-fold lower in mouseTransmembrane helices 3, 5, 6, 7; Extracellular loops
Rat vs. Mouse88%~12-fold lower in mouseSimilar divergence patterns relative to human

Properties

CAS Number

212329-37-8

Product Name

MRS 1523

IUPAC Name

propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3

InChI Key

UUSHFEVEROROSP-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC

Solubility

Soluble in DMSO

Synonyms

2,3-diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate
MRS 1523

Canonical SMILES

CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.